4-(Furan-3-yl)thiazol-2-amine hydrochloride
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Overview
Description
4-(Furan-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound that features both a furan and a thiazole ring in its structure
Mechanism of Action
Target of Action
Compounds with thiazole and furan moieties have been found to exhibit diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antitumor drugs . Similarly, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Thiazole derivatives have been found to act as effective corrosion inhibitors , suggesting they may interact with their targets to prevent or slow down certain reactions. Furan derivatives have also been found to exhibit antibacterial activity , suggesting they may interact with bacterial cells to inhibit their growth or survival.
Biochemical Pathways
Thiazole derivatives have been found in many biologically active compounds that affect various biochemical pathways . For instance, thiazoles are found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its absorption and distribution in the body.
Result of Action
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, furan derivatives have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .
Action Environment
The effectiveness of thiazole derivatives as corrosion inhibitors suggests they may be influenced by environmental factors such as the presence of certain ions or the ph of the environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase enzyme (COX-1 and COX-2), which plays a key role in inflammation .
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is suggested that thiazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some thiazole derivatives have shown significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)thiazol-2-amine hydrochloride typically involves the reaction of furan derivatives with thiazole precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-furancarboxaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-(Furan-3-yl)thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Furan: Another heterocyclic compound with a wide range of applications.
Thiazole Derivatives: Compounds like thiazofurin and sulfathiazole, which have significant biological activities.
Uniqueness
4-(Furan-3-yl)thiazol-2-amine hydrochloride is unique due to the combination of furan and thiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential as a therapeutic agent compared to simpler thiazole or furan derivatives .
Properties
IUPAC Name |
4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-9-6(4-11-7)5-1-2-10-3-5;/h1-4H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFRCMDOPHQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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